Nicotinic acid, commonly known as niacin, is a well-established treatment for lipid disorders and cardiovascular disease due to its favorable effects on lipoproteins. It has been used for decades to modify lipid profiles by reducing levels of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), while increasing high-density lipoprotein (HDL)1. The discovery of a specific nicotinic acid receptor, GPR109A, expressed in adipocytes and immune cells, has provided new insights into the drug's mechanism of action and its potential applications beyond lipid modification257.
While not extensively explored, one crucial reaction involving nicotinic-d4 acid is its conversion to [pyridine-D4]nicotinamide adenine dinucleotide ([D4]NAD) within cells. This reaction is part of the metabolic pathway for nicotinic acid, where it serves as a precursor for NAD biosynthesis. []
Interestingly, analysis revealed that [D4]NAD formed from nicotinic-d4 acid contains only three deuterium atoms ([D3]NAD). This suggests a 2H/1H exchange at the C-4 position of the pyridine ring during the cellular redox reactions of NAD/NADH. []
Niacin's mechanism of action is multifaceted. It directly inhibits diacylglycerol acyltransferase-2, an enzyme crucial for triglyceride synthesis in the liver, leading to reduced secretion of VLDL and LDL particles1. Additionally, niacin slows down the catabolism of apo A-I, which is a component of HDL, thereby increasing HDL levels and promoting reverse cholesterol transport1. The anti-inflammatory effects of niacin are mediated through its receptor GPR109A, which is expressed on immune cells such as macrophages within atherosclerotic plaques. Activation of this receptor induces expression of the cholesterol transporter ABCG1 and promotes cholesterol efflux, which is essential for the prevention of atherosclerosis2. Furthermore, niacin has been shown to increase the vascular endothelial cell redox state, inhibiting oxidative stress and vascular inflammatory genes1.
Niacin's primary application is in the treatment of dyslipidemia and the prevention of cardiovascular disease. It has been shown to inhibit the progression of atherosclerosis, not only through lipid-modifying effects but also through its anti-inflammatory action on immune cells2. The drug's ability to increase HDL cholesterol and decrease LDL cholesterol makes it a valuable agent in managing cardiovascular risk factors15.
Recent studies suggest that niacin's receptor-mediated anti-inflammatory effects could be harnessed to treat other inflammatory diseases such as multiple sclerosis or psoriasis7. The activation of GPR109A on immune cells and its subsequent anti-inflammatory cascade presents a novel therapeutic potential for niacin in a range of inflammatory conditions27.
One of the limiting factors in the use of niacin is the "niacin flush," a common side effect caused by the release of prostaglandins, particularly prostaglandin D2 (PGD2), from Langerhans cells in the skin34. Understanding the role of GPR109A in this process has led to strategies to mitigate this adverse effect, potentially improving patient compliance34.
Niacin's therapeutic potentials are not limited to lipid modification. The identification of the nicotinic acid receptor has opened up possibilities for its use in lipid-independent mechanisms, which could be beneficial in treating diseases where inflammation plays a key role7.
The molecular identification of the nicotinic acid receptor has been a significant advancement in understanding the drug's pharmacological effects. This discovery has paved the way for the development of new antihyperlipidemic drugs targeting GPR109A, which could prevent and treat cardiovascular diseases more effectively569.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: